1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the methoxyphenyl group: This step involves the use of a methoxyphenyl derivative, which is introduced via a nucleophilic substitution reaction.
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction, often involving a precursor such as a diamine.
Final coupling: The final step involves coupling the oxadiazole and piperidine moieties, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Similar structure but with a butanoic acid moiety instead of a piperidine ring.
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: Similar heterocyclic structure with potential antiviral and antimicrobial activities.
Thiazole derivatives: Similar biological activities, including antimicrobial and antiviral properties.
Uniqueness
1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one is unique due to its combination of a piperidine ring, an oxadiazole ring, and a methoxyphenyl group. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound based on various studies, including its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure
The molecular formula for this compound is C26H29N3O4 with a molecular weight of approximately 447.53 g/mol. The structure features a piperidine ring and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. In a study by Dhumal et al. (2021), various 1,3,4-oxadiazole derivatives were tested against Mycobacterium bovis BCG and showed promising results in inhibiting bacterial growth. The binding affinity to the active site of mycobacterial enoyl reductase (InhA) was particularly noted as a mechanism of action .
Compound | Activity Against Mycobacterium bovis | IC50 Value |
---|---|---|
8a | Strong inhibition | Not specified |
8b | Strong inhibition | Not specified |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been documented. A study highlighted that compounds with similar structural frameworks demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory pathways effectively .
Anticancer Activity
Preliminary studies indicate that certain oxadiazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, compounds with piperidine and oxadiazole structures were found to disrupt cancer cell proliferation in several assays .
Case Study 1: Synthesis and Characterization
A comprehensive study synthesized various oxadiazole derivatives, including the target compound. Characterization through NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds. The study reported significant analgesic and anti-inflammatory activities in vivo .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on related compounds revealed that these derivatives bind effectively to target proteins involved in disease mechanisms, such as cyclooxygenase enzymes in inflammation and kinases in cancer pathways. This reinforces the hypothesis regarding their therapeutic potential .
Properties
IUPAC Name |
1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-30-22-12-10-21(11-13-22)25-26-23(31-27-25)18-20-14-16-28(17-15-20)24(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-13,20H,5,8-9,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSASBSGYDGWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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